(1,3-Dimethyl-1H-pyrazol-5-yl)(3-((5-methyl-2-phenyl-1H-imidazol-1-yl)methyl)azetidin-1-yl)methanone
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Overview
Description
1-{[1-(1,3-DIMETHYL-1H-PYRAZOLE-5-CARBONYL)AZETIDIN-3-YL]METHYL}-5-METHYL-2-PHENYL-1H-IMIDAZOLE is a complex heterocyclic compound that features a combination of pyrazole, azetidine, and imidazole moieties
Preparation Methods
The synthesis of 1-{[1-(1,3-DIMETHYL-1H-PYRAZOLE-5-CARBONYL)AZETIDIN-3-YL]METHYL}-5-METHYL-2-PHENYL-1H-IMIDAZOLE involves multiple steps, each requiring specific reagents and conditions:
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Synthesis of 1-(1,3-DIMETHYL-1H-PYRAZOLE-5-CARBONYL)AZETIDINE
Reagents: 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, azetidine, coupling agents (e.g., EDC, HOBt).
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures.
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Formation of the Imidazole Ring
Reagents: 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine, benzylamine, formaldehyde.
Conditions: The reaction is conducted under reflux conditions in a suitable solvent, such as ethanol or methanol.
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Final Coupling
Reagents: 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine, 5-methyl-2-phenyl-1H-imidazole.
Conditions: The final coupling step is performed using a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
1-{[1-(1,3-DIMETHYL-1H-PYRAZOLE-5-CARBONYL)AZETIDIN-3-YL]METHYL}-5-METHYL-2-PHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at room temperature.
Products: Oxidized derivatives of the pyrazole or imidazole rings.
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Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the carbonyl or imine groups.
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Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Conditions: Performed in polar solvents at controlled temperatures.
Products: Substituted derivatives at the pyrazole or imidazole rings.
Scientific Research Applications
1-{[1-(1,3-DIMETHYL-1H-PYRAZOLE-5-CARBONYL)AZETIDIN-3-YL]METHYL}-5-METHYL-2-PHENYL-1H-IMIDAZOLE has diverse applications in scientific research:
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Medicinal Chemistry
Antimicrobial Agents: Potential use as a scaffold for developing new antibiotics.
Anticancer Research: Investigated for its ability to inhibit cancer cell proliferation.
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Biological Studies
Enzyme Inhibition: Studied for its inhibitory effects on specific enzymes involved in metabolic pathways.
Receptor Binding: Explored for its binding affinity to various biological receptors.
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Industrial Applications
Catalysis: Used as a ligand in catalytic reactions for organic synthesis.
Material Science:
Mechanism of Action
The mechanism of action of 1-{[1-(1,3-DIMETHYL-1H-PYRAZOLE-5-CARBONYL)AZETIDIN-3-YL]METHYL}-5-METHYL-2-PHENYL-1H-IMIDAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, its ability to bind to receptors can modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
1-{[1-(1,3-DIMETHYL-1H-PYRAZOLE-5-CARBONYL)AZETIDIN-3-YL]METHYL}-5-METHYL-2-PHENYL-1H-IMIDAZOLE can be compared with other similar compounds:
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1,3-Dimethyl-5-methoxypyrazole
Similarity: Both contain the pyrazole ring.
Difference: The presence of the azetidine and imidazole rings in the target compound provides additional functional diversity.
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1-Phenyl-3-methyl-5-pyrazolone
Similarity: Both have a pyrazole core.
Difference: The target compound has a more complex structure with additional heterocyclic rings.
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5-Methyl-2-phenyl-1H-imidazole
Similarity: Both contain the imidazole ring.
Difference: The target compound includes a pyrazole and azetidine moiety, enhancing its chemical properties.
Properties
Molecular Formula |
C20H23N5O |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-[(5-methyl-2-phenylimidazol-1-yl)methyl]azetidin-1-yl]methanone |
InChI |
InChI=1S/C20H23N5O/c1-14-9-18(23(3)22-14)20(26)24-11-16(12-24)13-25-15(2)10-21-19(25)17-7-5-4-6-8-17/h4-10,16H,11-13H2,1-3H3 |
InChI Key |
WVDFXYPYBHCJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)CN3C(=CN=C3C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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